![molecular formula C26H21N3OS B2827904 2-((3-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034489-11-5](/img/structure/B2827904.png)
2-((3-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features. It has a pyrrolo[3,2-d]pyrimidin-4-one core, which is a type of heterocyclic compound. Heterocycles are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a planar structure due to the presence of the pyrrolo[3,2-d]pyrimidin-4-one core .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrolo[3,2-d]pyrimidin-4-one core and the thioether group. These groups could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the pyrrolo[3,2-d]pyrimidin-4-one core could potentially increase its stability and decrease its solubility in water .Scientific Research Applications
- Research Findings : Novel triazole-pyrimidine hybrids, including this compound, exhibit neuroprotective and anti-inflammatory properties. They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells. Additionally, they reduce endoplasmic reticulum (ER) stress and apoptosis in human neuronal cells .
- Research Findings : Some thieno[2,3-d]pyrimidin-4(3H)-ones, structurally related to our compound, exhibit significant antimycobacterial activity against Mycobacterium tuberculosis .
- Research Findings : Modified thieno[3,2-d]pyrimidine derivatives, inspired by our compound, act as EZH2 inhibitors. Their antiproliferative activity against cancer cell lines warrants further investigation .
- Research Findings : The compound interacts favorably with active residues of ATF4 and NF-kB proteins .
Neuroprotection and Anti-neuroinflammatory Activity
Antitubercular Activity
EZH2 Inhibition for Cancer Therapy
Molecular Docking Studies
Liquid-Phase Combinatorial Chemistry
Mechanism of Action
Target of Action
The primary targets of this compound are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively .
Mode of Action
The compound interacts with its targets by binding to the active residues of ATF4 and NF-kB proteins . This interaction results in the inhibition of endoplasmic reticulum (ER) stress and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways leads to a decrease in the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are key mediators of inflammation .
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties .
Result of Action
The compound’s action results in significant anti-neuroinflammatory properties through the inhibition of NO and TNF-α production in lipopolysaccharide (LPS)-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
While specific environmental factors influencing the compound’s action, efficacy, and stability are not mentioned in the search results, it’s important to note that factors such as pH, temperature, and the presence of other molecules can potentially influence the compound’s action
Future Directions
properties
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3OS/c1-18-9-8-10-19(15-18)17-31-26-28-23-22(20-11-4-2-5-12-20)16-27-24(23)25(30)29(26)21-13-6-3-7-14-21/h2-16,27H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXRIPZNCGTWAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC=C3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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